molecular formula C7H4BrF4N B2443538 3-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine CAS No. 2193066-65-6

3-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine

Cat. No.: B2443538
CAS No.: 2193066-65-6
M. Wt: 258.014
InChI Key: DAUXMMZWQAVTPR-UHFFFAOYSA-N
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Description

3-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine: is an organic compound with the molecular formula C7H4BrF4N It is a pyridine derivative, characterized by the presence of a bromine atom at the third position and a tetrafluoroethyl group at the fifth position of the pyridine ring

Properties

IUPAC Name

3-bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-5-1-4(2-13-3-5)6(9)7(10,11)12/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUXMMZWQAVTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the bromination of 5-(1,2,2,2-tetrafluoroethyl)pyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized pyridine derivatives.

    Reduction Products: Reduced pyridine derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine is used as a building block in organic synthesis, particularly in the preparation of more complex pyridine derivatives. It is also employed in the development of new materials with specific chemical properties.

Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it valuable in the development of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and tetrafluoroethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine
  • 5-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane-2,3-diol

Comparison: Compared to similar compounds, 3-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the presence of both bromine and tetrafluoroethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it suitable for specific applications in research and industry.

Biological Activity

3-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position and a tetrafluoroethyl group at the 5-position of the pyridine ring. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

Structural Feature Description
Bromine Atom Enhances reactivity and interaction with biological targets.
Tetrafluoroethyl Group Increases lipophilicity and alters pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine and tetrafluoroethyl groups modulate the compound's reactivity and binding affinity, potentially leading to:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, it may induce apoptosis or inhibit cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli

These studies suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Potential

The compound has also shown promise in anticancer research. Preliminary studies indicate that it may inhibit the growth of cancer cell lines through mechanisms such as:

  • Inducing cell cycle arrest
  • Promoting apoptosis in malignant cells

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Testing : A study demonstrated that the compound effectively inhibited the growth of Bacillus subtilis and Xanthomonas campestris, showcasing its potential as an agricultural fungicide or bactericide .
  • Anticancer Activity : In vitro assays revealed that treatment with varying concentrations of the compound resulted in significant cytotoxic effects on human cancer cell lines, suggesting its utility in cancer therapy .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that this compound interacts with target enzymes through non-covalent binding mechanisms, leading to altered enzyme kinetics .

Q & A

Basic: What are the optimal synthetic routes for 3-bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves halogenation and fluorination steps. For example:

  • Step 1 : Bromination of pyridine derivatives using reagents like NBS (N-bromosuccinimide) in the presence of catalytic Lewis acids (e.g., AlCl₃) to introduce bromine at the 3-position .
  • Step 2 : Introduction of the tetrafluoroethyl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with tetrafluoroethyl boronic acids. Nickel or palladium catalysts (e.g., NiCl₂(dppf)) are effective, with yields heavily dependent on solvent polarity (THF or DMF) and temperature (80–120°C) .
    Key challenges include regioselectivity during bromination and avoiding defluorination under high temperatures.

Basic: How can spectroscopic techniques (NMR, IR, XRD) resolve structural ambiguities in this compound?

Answer:

  • ¹H/¹³C NMR : The tetrafluoroethyl group’s deshielding effect shifts pyridine protons downfield (δ 8.5–9.0 ppm for H-2/H-6). Br and CF₃CF₂ groups split signals into distinct multiplets .
  • XRD : Single-crystal studies (e.g., CCDC data) reveal bond angles (e.g., C-Br bond length ~1.89 Å) and torsion angles between the pyridine ring and tetrafluoroethyl group, critical for confirming stereoelectronic effects .
  • IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and C-Br (550–650 cm⁻¹) validate functional group integrity .

Advanced: What electronic effects do the bromine and tetrafluoroethyl substituents impose on pyridine’s reactivity in cross-coupling reactions?

Answer:

  • Bromine : Acts as a strong electron-withdrawing group (EWG), activating the pyridine ring toward nucleophilic aromatic substitution (SNAr) but deactivating it toward electrophilic reactions. DFT studies show a 0.35 eV decrease in LUMO energy, enhancing oxidative addition in Pd-catalyzed couplings .
  • Tetrafluoroethyl Group : The -CF₂CF₃ moiety further withdraws electrons via inductive effects, increasing the compound’s electrophilicity. This dual EWG effect necessitates milder bases (e.g., K₂CO₃ instead of t-BuOK) to prevent side reactions .
    Contradictions arise in solvent choice: polar aprotic solvents (DMF) improve solubility but may accelerate ligand dissociation in catalytic systems .

Advanced: How does this compound perform in nonlinear optical (NLO) applications?

Answer:
Experimental and computational studies (e.g., Z-scan technique, TDDFT) reveal:

  • Hyperpolarizability (β) : The compound exhibits β values ~2.5×10⁻³⁰ esu due to charge transfer between the electron-deficient pyridine ring and fluorine-rich substituents .
  • Laser Deposition : When incorporated into thin films, it shows a second-harmonic generation (SHG) efficiency ~1.2× that of urea, attributed to its planar conformation and dipole alignment .
    Challenges include thermal stability under laser irradiation, requiring co-deposition with stabilizing matrices (e.g., PMMA) .

Advanced: What strategies mitigate steric hindrance during functionalization of the tetrafluoroethyl group?

Answer:

  • Protection-Deprotection : Use of trimethylsilyl (TMS) protecting groups on the pyridine nitrogen reduces steric clashes during tetrafluoroethyl modification .
  • Microwave-Assisted Synthesis : Enhances reaction rates under controlled conditions (e.g., 100°C, 30 min), minimizing decomposition pathways .
  • Computational Screening : Molecular dynamics simulations predict optimal substituent orientations to avoid steric clashes with catalysts (e.g., Pd(PPh₃)₄) .

Basic: How can researchers validate purity and quantify byproducts in synthesized batches?

Answer:

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve brominated byproducts (e.g., di-brominated isomers) .
  • Elemental Analysis : Confirms Br and F content (theoretical: Br ~23.5%, F ~34.2%) to detect defluorination or incomplete halogenation .
  • TGA-DSC : Thermal stability profiles (decomposition onset ~220°C) indicate purity; deviations suggest residual solvents or ligands .

Advanced: What biological applications are plausible given its structural analogs?

Answer:
While direct studies are limited, analogs (e.g., 3-bromo-5-(2,5-difluorophenyl)pyridine) show:

  • Enzyme Inhibition : Binding to kinase ATP pockets via halogen bonding (Br···O interactions) and hydrophobic interactions with fluorine .
  • Probe Design : Fluorine’s NMR-active nuclei (¹⁹F) enable tracking in biological systems. The tetrafluoroethyl group enhances membrane permeability .
    Challenges include optimizing logP values (current ~2.8) to balance solubility and bioavailability .

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